molecular formula C7H8NO6P B171851 Methyl 4-nitrophenyl phosphate CAS No. 15930-83-3

Methyl 4-nitrophenyl phosphate

Cat. No.: B171851
CAS No.: 15930-83-3
M. Wt: 233.12 g/mol
InChI Key: VFLXIIVUAKWFJE-UHFFFAOYSA-N
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Description

Methyl 4-nitrophenyl phosphate is an organophosphate compound that is widely used in various scientific and industrial applications. It is known for its role as a substrate in enzymatic reactions, particularly in the study of phosphatases. The compound is characterized by the presence of a phosphate group esterified with a methyl group and a 4-nitrophenyl group, making it a useful tool in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-nitrophenyl phosphate can be synthesized through the reaction of 4-nitrophenol with methyl phosphorodichloridate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-nitrophenyl phosphate undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

    Hydrolysis: This reaction occurs in the presence of water, often catalyzed by acids or bases. The hydrolysis of this compound results in the formation of 4-nitrophenol and methyl phosphate.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The phosphate group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Major Products:

    Hydrolysis: 4-nitrophenol and methyl phosphate.

    Reduction: Methyl 4-aminophenyl phosphate.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-nitrophenyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the kinetics and mechanisms of phosphate ester hydrolysis.

    Biology: The compound serves as a substrate in assays to measure the activity of phosphatases, enzymes that catalyze the hydrolysis of phosphate esters.

    Medicine: Research involving this compound contributes to the understanding of enzyme functions and the development of enzyme inhibitors, which can be potential therapeutic agents.

    Industry: The compound is used in the synthesis of other organophosphate compounds and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-nitrophenyl phosphate involves its interaction with phosphatases. The enzyme catalyzes the hydrolysis of the phosphate ester bond, resulting in the release of 4-nitrophenol and methyl phosphate. The reaction proceeds through the formation of a pentacoordinate phosphorane intermediate, which is stabilized by the enzyme’s active site. The hydrolysis reaction is often monitored by measuring the release of 4-nitrophenol, which absorbs light at a specific wavelength.

Comparison with Similar Compounds

Methyl 4-nitrophenyl phosphate can be compared with other similar compounds such as:

    Dithis compound: This compound has two methyl groups esterified with the phosphate group, making it more hydrophobic and less reactive in hydrolysis reactions.

    Bis(4-nitrophenyl) phosphate: This compound has two 4-nitrophenyl groups esterified with the phosphate group, making it more susceptible to hydrolysis and useful in studying enzyme kinetics.

    4-Nitrophenyl phosphate: This compound lacks the methyl group, making it a simpler substrate for studying phosphatase activity.

The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile tool in various scientific applications.

Properties

IUPAC Name

methyl (4-nitrophenyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO6P/c1-13-15(11,12)14-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLXIIVUAKWFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276699
Record name Methyl 4-nitrophenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15930-83-3
Record name Methyl 4-nitrophenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you elaborate on the structural features of Methyl 4-Nitrophenyl Phosphate, including its molecular formula, weight, and relevant spectroscopic data?

A1: While the provided abstracts don't delve into the detailed spectroscopic characterization of MPNPP, its molecular formula is C₇H₈NO₆P and its molecular weight is 233.13 g/mol. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) could be employed to confirm its structure and identify characteristic functional groups.

Q2: How does the structure of compounds similar to this compound influence their activity, potency, and selectivity?

A3: Research using this compound as a model compound, along with studies on similar organophosphates, has unveiled key structure-activity relationships. [, ] For instance, studies on the sheep blowfly Lucilia cuprina demonstrated that resistance to organophosphates, including compounds like fenitrothion (which shares structural similarities with MPNPP), is often linked to enhanced esterase activity. [] This suggests that structural modifications influencing the susceptibility of the phosphate group to esterase hydrolysis can significantly impact the compound's potency and effectiveness. Furthermore, research on zinc(II) complexes using MPNPP as a DNA model substrate highlights the importance of steric effects in influencing catalytic activity and cleavage rates. []

Q3: Are there reliable analytical methods available to characterize, quantify, and monitor this compound?

A4: Although specific analytical methods for MPNPP aren't detailed in the provided abstracts, techniques like Gas-liquid chromatography and electrochemical methods, including differential pulse polarography and cyclic voltammetry, have proven valuable for analyzing organophosphate insecticides like fenitrothion and its metabolites. [] These methods could potentially be adapted and validated for MPNPP analysis as well.

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